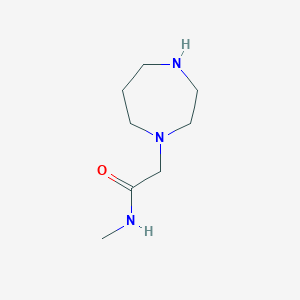
2-(1,4-diazepan-1-yl)-N-methylacetamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
1,4-Diazepines, which share structural similarity with 2-(1,4-diazepan-1-yl)-N-methylacetamide, are synthesized through various chemical schemes. These heterocyclic compounds are known for their versatile reactions and synthetic utility in pharmaceutical chemistry. The importance of 1,4-diazepines extends across a wide array of biological applications due to their significant medicinal properties. Scientists have actively engaged in understanding the synthetic pathways and chemical reactivities of these compounds to develop pharmacologically potent derivatives (Rashid et al., 2019).
Biological Significance
The biological significance of 1,4-diazepine derivatives underscores their potential in pharmaceutical applications. These compounds exhibit a range of biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. Such diverse pharmacological profiles highlight the potential of 1,4-diazepine derivatives, including those structurally related to this compound, in addressing various therapeutic needs. The exploration of 1,4-diazepines has opened new avenues for the development of novel drugs, offering promising prospects for the pharmaceutical industry (Rashid et al., 2019).
Environmental and Analytical Considerations
Beyond their medicinal importance, the environmental occurrence and analytical detection of benzodiazepines, a class closely related to 1,4-diazepines, have been studied. These compounds, due to their widespread prescription and use, have been identified as emerging environmental contaminants. Research into their fate, persistence, and transformation in aquatic environments has provided insights into the environmental impact of pharmaceutical residues. Such studies are crucial for understanding the ecological footprint of benzodiazepines and related compounds, guiding the development of strategies for their removal and degradation in water treatment processes (Kosjek et al., 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2-(1,4-diazepan-1-yl)-N-methylacetamide is the Rho-associated coiled-coil containing protein kinase (ROCK) . ROCK is an effector protein of Rho, which regulates many physiological functions including smooth muscle contractions, chemotaxis, neural growth, and gene expression .
Mode of Action
This compound acts as a ROCK inhibitor . By inhibiting ROCK, it disrupts the Rho/ROCK complex, thereby modulating the physiological functions regulated by this complex .
Biochemical Pathways
The inhibition of ROCK affects various biochemical pathways. One of the key pathways influenced is the regulation of smooth muscle contractions . The disruption of the Rho/ROCK complex leads to relaxation of smooth muscles, which can have various downstream effects depending on the specific tissue or organ involved .
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability and brain penetration . These properties are crucial for the compound’s ability to reach its target and exert its effects.
Result of Action
The inhibition of ROCK by this compound can lead to a variety of cellular effects. For instance, in the context of ocular hypertension and glaucoma, ROCK inhibition can lead to a decrease in intraocular pressure . This can help alleviate the symptoms of these conditions.
Análisis Bioquímico
Biochemical Properties
2-(1,4-Diazepan-1-yl)-N-methylacetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with imine reductases, which are enzymes that catalyze the reduction of imines to amines. The interaction between this compound and imine reductases involves the formation of a stable enzyme-substrate complex, leading to the reduction of the imine group to an amine group
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of great interest to researchers. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the activity of Rho-associated kinase, an enzyme involved in regulating the cytoskeleton and cell motility . By inhibiting Rho-associated kinase, this compound can alter cell shape, migration, and adhesion. Additionally, this compound may impact gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with specific biomolecules, leading to changes in enzyme activity, gene expression, and cellular function. One key interaction is with imine reductases, where this compound acts as a substrate for the enzyme, resulting in the reduction of the imine group to an amine group . This reaction is facilitated by the formation of a stable enzyme-substrate complex, which undergoes a series of conformational changes to achieve the reduction. Additionally, this compound can inhibit Rho-associated kinase by binding to its active site, preventing the phosphorylation of downstream targets and altering cellular processes such as cytoskeletal organization and cell motility .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of Rho-associated kinase activity and alterations in gene expression . These temporal effects are important for understanding the potential therapeutic applications and limitations of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity or neurotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical or cellular effects, and exceeding this threshold can lead to detrimental outcomes. These dosage effects are critical for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze the oxidation of this compound to form more water-soluble metabolites . These metabolites are then excreted through the kidneys. The interaction with cytochrome P450 enzymes can also affect the metabolic flux and levels of other metabolites, potentially leading to drug-drug interactions and altered pharmacokinetics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the cytoplasm, where it interacts with cytoskeletal proteins and enzymes involved in cell signaling . Alternatively, it may be directed to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins. The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
2-(1,4-diazepan-1-yl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-9-8(12)7-11-5-2-3-10-4-6-11/h10H,2-7H2,1H3,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADCAJFSPJPGNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



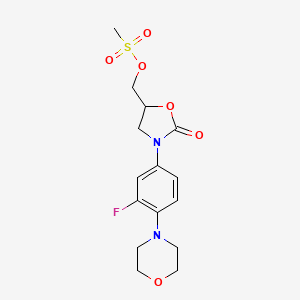
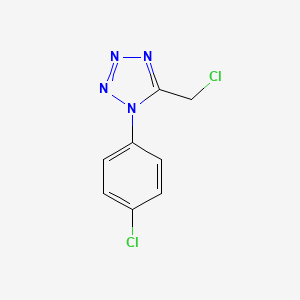

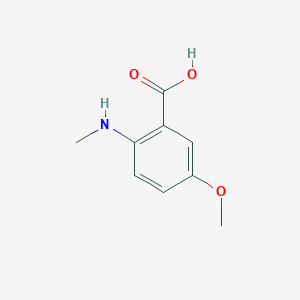
![4-Acetyl-3,4-dihydro-2H-benzo[1,4]oxazine-3-carbonitrile](/img/structure/B3372062.png)
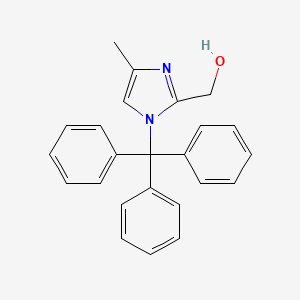

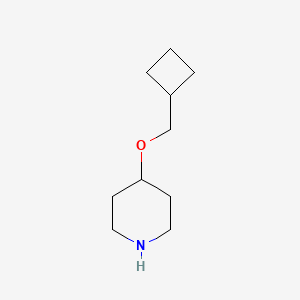
![3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile](/img/structure/B3372094.png)
![2-(Benzyloxy)-3-chloro-1-methoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B3372101.png)
![methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine](/img/structure/B3372110.png)
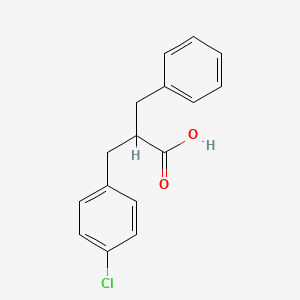
![2-[(chloroacetyl)amino]-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3372119.png)
![(2,8-Dimethyl-imidazo[1,2-A]pyridin-3-YL)-methanol](/img/structure/B3372125.png)